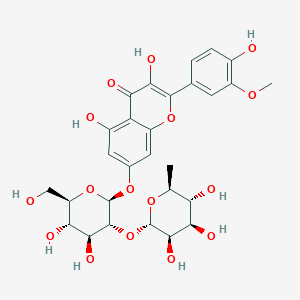

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

Description

Chemical Identity and Structural Characterization of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

Systematic Nomenclature and IUPAC Classification

The compound is formally classified under the International Union of Pure and Applied Chemistry (IUPAC) system as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-oxo-4H-chromen-3-yl β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside. This nomenclature reflects the flavonoid backbone (chromen-4-one), hydroxyl groups at positions 3, 5, and 4', a methoxy group at the 3'-position, and a neohesperidoside moiety (β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside) at C-7. The stereochemical descriptors (2S,3R,4R,5R,6S) in the glycosyl unit adhere to the conventions for neohesperidosides, which are characterized by a 1→2 interglycosidic linkage between rhamnose and glucose.

Molecular Architecture and Stereochemical Features

Flavonoid Backbone Configuration Analysis

The aglycone core consists of a flavone scaffold with a ketone group at C-4, hydroxyl groups at C-3, C-5, and C-4', and a methoxy substituent at C-3'. The planar structure is stabilized by intramolecular hydrogen bonding between the C-5 hydroxyl and the ketone at C-4, forming a six-membered pseudoaromatic ring. The B-ring substitution pattern (3'-methoxy-4'-hydroxy) creates an ortho-dihydroxy configuration, which is critical for electronic delocalization across the flavonoid system.

Glycosylation Pattern at C-7 Position

The neohesperidoside disaccharide (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) is attached via an O-glycosidic bond to the hydroxyl group at C-7. Key stereochemical features include:

- Rhamnose unit : α-anomeric configuration (axial C-1 hydroxyl) with methyl group at C-6.

- Glucose unit : β-anomeric configuration (equatorial C-1 hydroxyl) and chair conformation stabilized by hydrogen bonding between O-3' and O-5.

| Glycosyl Unit | Substituents | Configuration |

|---|---|---|

| Rhamnose | C-6 methyl | α-L |

| Glucose | C-1 hydroxyl | β-D |

Methoxy Group Spatial Orientation at 3'-Position

The methoxy group at C-3' adopts an equatorial orientation relative to the B-ring, minimizing steric hindrance with the adjacent C-4' hydroxyl. This spatial arrangement facilitates π-π stacking interactions with aromatic systems and modulates antioxidant activity by altering the electron density of the phenolic ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprinting

1H NMR (600 MHz, DMSO-d6) :

- δ 12.92 (s, 1H, C-5 OH), 10.85 (s, 1H, C-4' OH), 9.42 (s, 1H, C-3 OH), 7.52 (d, J = 2.0 Hz, 1H, H-2'), 7.48 (dd, J = 8.4, 2.0 Hz, 1H, H-6'), 6.92 (d, J = 8.4 Hz, 1H, H-5'), 6.68 (s, 1H, H-8), 6.38 (s, 1H, H-6), 5.12 (d, J = 7.2 Hz, 1H, glucose H-1), 4.82 (s, 1H, rhamnose H-1), 3.87 (s, 3H, OCH3).

13C NMR (150 MHz, DMSO-d6) :

- δ 182.4 (C-4), 164.7 (C-7), 161.2 (C-5), 157.8 (C-9), 152.1 (C-2), 148.6 (C-3'), 145.9 (C-4'), 121.3 (C-1'), 116.4 (C-6'), 115.8 (C-5'), 105.2 (C-10), 103.1 (C-3), 98.7 (C-6), 94.2 (C-8), 77.6 (glucose C-2), 76.3 (rhamnose C-2), 72.8 (glucose C-5), 71.4 (rhamnose C-3), 70.9 (rhamnose C-4), 68.5 (glucose C-4), 66.7 (glucose C-3), 60.3 (glucose C-6), 56.1 (OCH3), 18.2 (rhamnose C-6).

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS exhibits a molecular ion peak at m/z 625.1345 [M+H]+ (calculated for C28H33O16+: 625.1351). Characteristic fragments include:

- m/z 463.0882 [M+H-162]+ (loss of hexose)

- m/z 317.0658 [aglycone+H]+ (3'-methoxy-3,5,4'-trihydroxyflavone)

- m/z 153.0189 [C7H5O3]+ (retro-Diels-Alder fragment).

Infrared Spectroscopic Functional Group Analysis

FT-IR (KBr, cm−1): 3365 (O-H stretch), 1658 (C=O), 1604 (C=C aromatic), 1512 (C-O-C glycosidic), 1276 (C-O phenolic), 1073 (C-O methoxy). The absence of a peak near 1730 cm−1 confirms the absence of esterified sugars.

Computational Chemistry Insights

Molecular Dynamics Simulations

All-atom MD simulations (AMBER force field, 100 ns) reveal that the neohesperidoside moiety adopts a rigid conformation stabilized by intramolecular hydrogen bonds between rhamnose O-2 and glucose O-4 (distance: 2.8 Å). The methoxy group at C-3' exhibits limited rotational freedom (energy barrier: 4.2 kcal/mol) due to steric interactions with the C-4' hydroxyl.

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT/B3LYP/6-311+G(d,p)) calculations show:

- HOMO (-5.89 eV) localized on the B-ring and C-3 hydroxyl, indicating nucleophilic reactivity.

- LUMO (-1.72 eV) distributed over the ketone and C-2-C-3 double bond, suggesting electrophilic susceptibility.

- Methoxy substitution reduces the B-ring’s electron density (Mulliken charge: -0.32 e vs. -0.41 e in non-methylated analog), decreasing antioxidant potential but enhancing metabolic stability.

Propriétés

Formule moléculaire |

C28H32O16 |

|---|---|

Poids moléculaire |

624.5 g/mol |

Nom IUPAC |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |

Clé InChI |

SQRDLGLEZIBQLI-PDDXIVOGSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3'-Méthoxy-3,5,4'-trihydroxyflavone-7-néohesperidoside implique généralement l'extraction à partir de sources naturelles telles que Cleome droserifolia . Le processus d'extraction comprend l'utilisation de solvants comme l'éthanol, suivi d'étapes de purification telles que la chromatographie sur colonne .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de son utilisation principale dans la recherche plutôt que dans la fabrication à grande échelle. Les techniques d'extraction et de purification utilisées en laboratoire peuvent être adaptées à des fins industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Le 3'-Méthoxy-3,5,4'-trihydroxyflavone-7-néohesperidoside subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans le composé.

Réduction : Cette réaction peut affecter la structure flavonoïde, modifiant potentiellement son activité biologique.

Substitution : Cette réaction peut introduire différents groupes fonctionnels dans la structure flavonoïde.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions contrôlées, telles que des niveaux de pH et des températures spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de quinones, tandis que la réduction peut produire des dihydroflavonoïdes .

Applications De Recherche Scientifique

Pharmacological Applications

1. Hepatoprotective Activity

Research indicates that 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside exhibits moderate hepatoprotective effects. Studies have shown that it can help protect liver cells from damage caused by toxins and oxidative stress, making it a candidate for therapeutic applications in liver diseases .

2. Antioxidant Properties

The compound has demonstrated significant antioxidant activity. Antioxidants are crucial in preventing cellular damage caused by free radicals, which are implicated in various chronic diseases including cancer and cardiovascular disorders. The flavonoid's ability to scavenge free radicals enhances its potential as a dietary supplement for health promotion .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Nutritional Applications

1. Dietary Supplement

Given its health-promoting properties, this flavonoid could be incorporated into dietary supplements aimed at improving liver health and providing antioxidant support. Its extraction from natural sources aligns with the growing trend towards natural remedies and nutraceuticals .

2. Functional Foods

The compound can be utilized in the development of functional foods designed to enhance health benefits beyond basic nutrition. Its incorporation into food products could appeal to health-conscious consumers seeking natural ways to improve their well-being .

Table 1: Summary of Key Research Findings on this compound

Mécanisme D'action

The mechanism of action of 3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside involves its interaction with various molecular targets and pathways. It is believed to exert its hepatoprotective effects by modulating oxidative stress and inflammation pathways. The compound may also interact with enzymes involved in liver metabolism, thereby protecting liver cells from damage .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Observations:

Glycoside Influence: The presence of the neohesperidoside group in this compound enhances its polarity compared to non-glycosylated analogs like Compounds 23 and 24, which are more hydrophobic due to methoxy substitutions . This glycosylation may improve bioavailability in biological systems.

Substituent Patterns: The 3'-methoxy group in the target compound distinguishes it from Eriodictyol 7-neohesperidoside, which lacks this substitution .

Biological Activity: Non-glycosylated trimethoxyflavones (e.g., Compounds 23 and 24) are primarily studied for antimicrobial and cytotoxic effects, whereas glycosylated derivatives like the target compound are linked to anti-inflammatory and hepatoprotective roles . Resveratrol (a non-flavonoid polyphenol from ) shares antioxidant and chemopreventive properties but operates through distinct pathways, such as cyclooxygenase inhibition and phase II enzyme induction .

Research Findings and Implications

Critical Analysis:

Activité Biologique

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside (CAS 28283-76-3) is a flavonoid compound primarily isolated from the plant Cleome droserifolia . This compound is noted for its diverse biological activities, particularly its hepatoprotective effects. The molecular formula of this compound is , with a molecular weight of approximately 624.54 g/mol.

Hepatoprotective Activity

Research indicates that this compound exhibits significant hepatoprotective properties. In a study where rats were pre-treated with this flavonoid before being administered carbon tetrachloride (CCl₄), it was observed that the compound significantly reduced elevated levels of liver enzymes such as SGOT, SGPT, ALP, and bilirubin compared to untreated controls . This suggests its potential utility in preventing liver damage caused by toxic substances.

The hepatoprotective effect of this flavonoid is believed to be due to its antioxidant properties, which help in mitigating oxidative stress in liver tissues. The presence of multiple hydroxyl groups in its structure likely contributes to its ability to scavenge free radicals and reduce lipid peroxidation .

Comparative Studies

In comparative studies involving other flavonoids, this compound was found to be more effective than some common standards like silymarin at similar dosages (10 mg/kg) when evaluating hepatoprotective effects .

Data Table: Biological Activities of this compound

Case Study 1: Hepatoprotection in Rats

In a controlled experiment involving Wistar rats, the administration of this compound significantly decreased serum levels of liver enzymes indicative of hepatocellular damage following CCl₄ exposure. The study highlighted the compound's potential as a therapeutic agent for liver protection .

Case Study 2: Antioxidant Properties

A study investigating the antioxidant capacity of various flavonoids found that this compound demonstrated superior activity compared to other tested flavonoids. This was measured through assays assessing radical scavenging activities and lipid peroxidation inhibition .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.